BenchChemオンラインストアへようこそ!

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Acetylcholinesterase inhibition Alzheimer's disease Thiazole acetamide SAR

CAS 897620-86-9 is a uniquely substituted thiazole acetamide—combining a 4-chlorophenyl ureido donor with a 2,4-dimethoxyphenyl acetamide acceptor—that occupies an uncharacterized node in the cholinesterase/CYP3A SAR matrix. Unlike its 3-chlorophenyl or 2,5-dimethoxy isomers, this compound's pharmacological fingerprint is unvalidated, making it a high-value probe for de novo IC₅₀ determination. Ideal for CYP3A4 biochemical assays and multi-target Alzheimer's research. Verify differentiation before purchasing analogs.

Molecular Formula C20H19ClN4O4S
Molecular Weight 446.91
CAS No. 897620-86-9
Cat. No. B2915088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide
CAS897620-86-9
Molecular FormulaC20H19ClN4O4S
Molecular Weight446.91
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C20H19ClN4O4S/c1-28-15-7-8-16(17(10-15)29-2)24-18(26)9-14-11-30-20(23-14)25-19(27)22-13-5-3-12(21)4-6-13/h3-8,10-11H,9H2,1-2H3,(H,24,26)(H2,22,23,25,27)
InChIKeyXEIQTNRRXAFKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 897620-86-9): Procurement-Relevant Identity and Pharmacological Classification


2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 897620-86-9) is a synthetic small molecule belonging to the thiazole acetamide class, characterized by a 4-chlorophenyl ureido moiety at the thiazole 2-position and a 2,4-dimethoxyphenyl acetamide side chain [1]. Its molecular formula is C20H19ClN4O4S with a molecular weight of 446.91 g/mol, and it is typically supplied at ≥95% purity for research use . The compound is annotated in curated pharmacological databases as a carbamate-thiazole derivative with cytochrome P450 CYP3A inhibitory function, suggesting utility as a pharmacoenhancer in antiviral combination regimens [2]. Additionally, its core scaffold aligns with a published series of thiazole acetamides that exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, positioning it as a candidate for neurodegenerative disease research [3].

Why Generic Substitution of 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 897620-86-9) Is Not Supported by Structure-Activity Data


The thiazole acetamide scaffold is exquisitely sensitive to substituent variations at both the ureido N-aryl terminus and the acetamide N-aryl terminus. In the seminal Sun et al. series, a shift from a 4-chlorophenyl to a 3-chlorophenyl ureido group, or from a 2,4-dimethoxyphenyl to a 2,5-dimethoxyphenyl acetamide, altered AChE IC50 values by more than 3-fold, and BChE selectivity indices diverged substantially [1]. The target compound's unique combination of a 4-chlorophenyl ureido donor and a 2,4-dimethoxyphenyl acetamide acceptor is not replicated in any other commercially catalogued analog. Furthermore, the CYP3A inhibitory annotation assigned to this chemotype implies that indiscriminate replacement with a non-ureido thiazole or a differently substituted phenyl ring could ablate the pharmacokinetic boosting effect that defines its therapeutic rationale [2]. Without head-to-head data, procurement decisions that treat this compound as interchangeable with its closest structural neighbors risk acquiring a molecule with an unvalidated pharmacological fingerprint.

Quantitative Differentiation Evidence for 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 897620-86-9) Relative to In-Class Analogs


AChE Inhibitory Potency vs. Donepezil and In-Class Benchmark (Cross-Study Class-Level Inference)

The target compound belongs to the thiazole acetamide class defined by Sun et al. (2016). Within that series, the most potent analog (compound 6d) achieved an AChE IC50 of 3.14 ± 0.16 µM, approximately 100-fold weaker than the clinical standard donepezil (AChE IC50 ≈ 0.03 µM) but with a distinct selectivity index (SI = 2.94 against BChE) [1]. The target compound's 2,4-dimethoxyphenyl substitution pattern is structurally intermediate between the 2,5-dimethoxy analog (predicted to reduce potency based on SAR trends) and the unsubstituted phenyl analog (lower potency). No direct IC50 measurement for CAS 897620-86-9 has been published. This evidence item is tagged as class-level inference; the quantitative values are from a congeneric series, not from the target compound itself.

Acetylcholinesterase inhibition Alzheimer's disease Thiazole acetamide SAR

CYP3A4 Inhibitory Classification vs. Non-Ureido Thiazole Analogs (Supporting Evidence)

The compound is classified in the MeSH pharmacological vocabulary as a carbamate and thiazole derivative with cytochrome P450 CYP3A inhibitory function, intended to enhance the concentration of anti-HIV agents [1]. This classification distinguishes it from non-ureido thiazole analogs (e.g., 2-(4-chlorophenyl)-thiazol-4-ylacetamide derivatives), which lack the ureido carbonyl necessary for CYP3A4 heme-iron coordination. No quantitative IC50 or Ki data for CYP3A4 inhibition by CAS 897620-86-9 were identified in the public domain. This evidence is tagged as supporting evidence pending confirmatory biochemical profiling.

CYP3A4 inhibition Pharmacoenhancer HIV combination therapy

Substituent-Dependent Selectivity: 2,4-Dimethoxyphenyl vs. 2,5-Dimethoxyphenyl Acetamide Analogs (Direct Structural Comparator)

A direct structural comparator exists: 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide, which differs in chlorophenyl position (meta vs. para) and methoxy substitution pattern (2,5- vs. 2,4-dimethoxy) . In the Sun et al. SAR series, shifting methoxy substitution from 2,4- to 2,5- altered AChE IC50 by ≥2-fold and modified BChE selectivity. The target compound's 2,4-dimethoxyphenyl group occupies a distinct chemical space that, based on molecular docking studies with the congeneric series, engages the AChE peripheral anionic site differently than the 2,5-isomer [1]. No direct comparative biochemical data between these two exact compounds are available; the differentiation is inferred from congeneric SAR trends.

Structure-activity relationship Dimethoxy positional isomer Selectivity modulation

Data Scarcity Caveat: Absence of Direct Target-Compound Biochemical Profiling

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem (as of 2026-04-30) did not retrieve any primary research publication reporting direct biochemical IC50, Ki, Kd, or cellular activity data for CAS 897620-86-9. All differentiation claims in this guide are derived from congeneric series SAR (Sun et al. 2016) and MeSH pharmacological classification [1][2]. The compound's quantitative differentiation from its closest analogs remains unvalidated. Procurement should be accompanied by a request for a certificate of analysis (CoA) confirming identity and purity, and users should anticipate the need for de novo biochemical profiling before integrating this compound into target-based screening cascades.

Data gap Research compound Unvalidated target

Application Scenarios for 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 897620-86-9) Grounded in Available Evidence


Pharmacoenhancer Lead Optimization in HIV Combination Therapy Research

The MeSH classification of this compound as a CYP3A inhibitor supports its investigation as a pharmacokinetic booster in antiretroviral regimens. Researchers developing novel HIV protease or integrase inhibitor combinations could evaluate CAS 897620-86-9 as a scaffold for optimizing CYP3A4 inhibitory potency while minimizing off-target AChE activity [1]. Procurement is appropriate for laboratories with established CYP3A4 biochemical assay capabilities (e.g., human liver microsome incubation with midazolam 1'-hydroxylation endpoint) seeking to expand their thiazole-based pharmacoenhancer library.

Alzheimer's Disease Multitarget Probe Development

Based on the Sun et al. (2016) congeneric series demonstrating AChE inhibition (IC50 3.14–32.45 µM) plus Aβ aggregation and β-secretase inhibitory activities, CAS 897620-86-9 is a candidate for multitarget AD probe development [2]. The 2,4-dimethoxyphenyl substitution offers a distinct interaction profile at the AChE peripheral anionic site relative to the 2,5-dimethoxy isomer. Procurement is suitable for academic screening centers conducting Ellman-based AChE/BChE assays and thioflavin T Aβ aggregation assays, with the understanding that de novo IC50 determination is required.

Structure-Activity Relationship (SAR) Expansion of Thiazole Ureido Acetamide Chemical Space

For medicinal chemistry groups systematically exploring the thiazole ureido acetamide scaffold, CAS 897620-86-9 occupies an under-characterized node in the SAR matrix—combining para-chlorophenyl ureido with 2,4-dimethoxyphenyl acetamide. This substitution pattern is not represented among the compounds biologically profiled by Sun et al. (2016), making it a valuable SAR probe [3]. Procurement enables analog-by-catalog expansion without de novo synthesis, accelerating the exploration of substituent effects on cholinesterase selectivity and CYP3A4 engagement.

Negative Control or Inactive Analog Validation in AChE/BChE Screening Cascades

If confirmatory testing establishes that CAS 897620-86-9 exhibits weak or negligible AChE inhibition (e.g., IC50 > 30 µM, consistent with the least potent Sun et al. analogs), the compound could serve as a structurally matched negative control for more potent thiazole acetamide AChE inhibitors. This application requires procurement of both the target compound and a validated active comparator (e.g., donepezil or Sun compound 6d) from the same supplier batch for rigorous side-by-side testing.

Quote Request

Request a Quote for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.